molecular formula C27H24N4O2S B2912855 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide CAS No. 1185155-23-0

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide

Cat. No.: B2912855
CAS No.: 1185155-23-0
M. Wt: 468.58
InChI Key: YWCNGBZTEVQEIT-UHFFFAOYSA-N
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Description

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are a family of lipid kinases that generate 3′-phosphoinositides, which activate a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .

Mode of Action

This compound acts as a dual inhibitor, blocking the activities of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thus disrupting the signaling pathways that promote cell proliferation and survival . By inhibiting HDAC, it induces multiple epigenetic modifications affecting signaling networks .

Biochemical Pathways

The inhibition of PI3K disrupts the PI3K/AKT signaling pathway, which plays a crucial role in cell cycle progression, transcription, and translation . The inhibition of HDAC leads to an increase in the acetylation of histones, which can result in the loosening of the DNA structure and an increase in gene transcription .

Pharmacokinetics

The effectiveness of the compound in cellular assays suggests that it may have favorable bioavailability .

Result of Action

The dual inhibition of PI3K and HDAC by this compound results in potent antiproliferative activities against certain cancer cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancer .

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-17-10-6-8-14-21(17)29-25(32)18(2)34-27-30-22-15-9-7-13-20(22)24-28-23(26(33)31(24)27)16-19-11-4-3-5-12-19/h3-15,18,23H,16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCNGBZTEVQEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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